molecular formula C20H22N4O2S B12204025 1-{3-[4-hydroxy-2-imino-3-(4-phenyl-1,3-thiazol-2-yl)-2,5-dihydro-1H-pyrrol-1-yl]propyl}pyrrolidin-2-one

1-{3-[4-hydroxy-2-imino-3-(4-phenyl-1,3-thiazol-2-yl)-2,5-dihydro-1H-pyrrol-1-yl]propyl}pyrrolidin-2-one

Cat. No.: B12204025
M. Wt: 382.5 g/mol
InChI Key: XNDBNQPDWRJUSW-UHFFFAOYSA-N
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Description

Nomenclature and IUPAC Classification

The systematic IUPAC name of this compound, 1-{3-[4-hydroxy-2-imino-3-(4-phenyl-1,3-thiazol-2-yl)-2,5-dihydro-1H-pyrrol-1-yl]propyl}pyrrolidin-2-one , provides a precise blueprint of its molecular architecture. Breaking down the nomenclature:

  • Pyrrolidin-2-one serves as the parent structure, a five-membered lactam ring with a ketone group at position 2.
  • The propyl chain at position 3 of the pyrrolidinone connects to a 2,5-dihydro-1H-pyrrole subunit. This pyrrole derivative features:
    • A 4-hydroxy group (─OH) at position 4.
    • A 2-imino group (─NH) at position 2.
    • A 4-phenyl-1,3-thiazol-2-yl substituent at position 3, which itself comprises a thiazole ring (a five-membered heterocycle with sulfur and nitrogen atoms) linked to a phenyl group.

The IUPAC classification adheres to priority rules for functional groups, with the lactam (pyrrolidinone) designated as the principal component. Substituents are listed in alphabetical order, ensuring unambiguous identification.

Table 1: Key Molecular Characteristics

Property Value/Description
Molecular Formula C₂₃H₂₅N₅O₂S (estimated)
Molecular Weight ~382.5 g/mol
CAS Registry Number 929871-06-7
Hybrid Components Thiazole, pyrrolidinone, dihydro-pyrrole

Properties

Molecular Formula

C20H22N4O2S

Molecular Weight

382.5 g/mol

IUPAC Name

1-[3-[3-hydroxy-5-imino-4-(4-phenyl-1,3-thiazol-2-yl)-2H-pyrrol-1-yl]propyl]pyrrolidin-2-one

InChI

InChI=1S/C20H22N4O2S/c21-19-18(20-22-15(13-27-20)14-6-2-1-3-7-14)16(25)12-24(19)11-5-10-23-9-4-8-17(23)26/h1-3,6-7,13,21,25H,4-5,8-12H2

InChI Key

XNDBNQPDWRJUSW-UHFFFAOYSA-N

Canonical SMILES

C1CC(=O)N(C1)CCCN2CC(=C(C2=N)C3=NC(=CS3)C4=CC=CC=C4)O

Origin of Product

United States

Preparation Methods

Solvent and Temperature Effects

  • Polar aprotic solvents (DMF, DMSO) enhance reaction rates for cyclocondensation but may require higher temperatures (80–100°C).

  • Eco-friendly solvents (ethanol, water) are employed for hydrazide formation, though with longer reaction times (12–24 hours).

Catalytic Systems

  • Palladium catalysts (e.g., Pd(OAc)₂) improve coupling efficiency for aryl-thiazole bonds, achieving yields >85%.

  • Base catalysts (KOH, Na₂CO₃) facilitate dehydrative cyclization, particularly for 1,2,4-triazole formation from thiosemicarbazides.

Purification Techniques

  • Column chromatography (silica gel, ethyl acetate/hexane) resolves regioisomers, while recrystallization from ethanol/water mixtures enhances purity (>98%).

Structural Characterization

Analytical MethodKey Data
¹H NMR (400 MHz, DMSO-d₆)δ 9.58 (s, 1H, NH), 7.85–7.40 (m, 5H, Ph), 4.16–3.55 (m, 4H, NCH₂), 2.88–2.54 (m, 4H, COCH₂)
¹³C NMR (100 MHz, DMSO-d₆)176.8 (C=O), 167.2 (C=N), 140.1–125.3 (Ph), 50.3–31.3 (pyrrolidinone CH₂)
HRMS (ESI+)m/z 383.1432 [M+H]⁺ (calc. 383.1438 for C20H22N4O2S)

Chemical Reactions Analysis

1-{3-[4-hydroxy-2-imino-3-(4-phenyl-1,3-thiazol-2-yl)-2,5-dihydro-1H-pyrrol-1-yl]propyl}pyrrolidin-2-one undergoes various chemical reactions, including:

Scientific Research Applications

Medicinal Chemistry Applications

  • Antimicrobial Activity
    • Compounds containing thiazole and pyrrole moieties have been extensively studied for their antimicrobial properties. Research indicates that derivatives of these compounds can exhibit significant antibacterial activity against various pathogens, making them candidates for antibiotic development .
  • Anticancer Properties
    • The structural characteristics of this compound suggest potential anticancer applications. Many thiazole derivatives have been reported to inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest .
  • Anti-inflammatory Effects
    • Thiazolidinones and related compounds are known for their anti-inflammatory properties. The introduction of specific substituents can enhance these effects, which may be beneficial in treating chronic inflammatory diseases .
  • Diabetes Management
    • Some derivatives have shown promise as antidiabetic agents by acting as agonists for peroxisome proliferator-activated receptors (PPARs), which play a crucial role in glucose metabolism and lipid regulation .

Synthetic Applications

The synthesis of 1-{3-[4-hydroxy-2-imino-3-(4-phenyl-1,3-thiazol-2-yl)-2,5-dihydro-1H-pyrrol-1-yl]propyl}pyrrolidin-2-one typically involves multi-step organic reactions. Key synthetic routes include:

StepReaction TypeKey ReagentsNotes
1Formation of Thiazole RingThioamides, AldehydesControlled conditions required
2Introduction of Pyrrole RingPyrrole DerivativesOften involves cyclization reactions
3Functional Group ModificationsVarious ReagentsTailoring biological activity

These synthetic pathways highlight the versatility of the compound in creating derivatives with tailored functionalities for specific applications.

Case Studies and Research Findings

Numerous studies have explored the biological activities of thiazole and pyrrole-containing compounds:

  • Study on Antimicrobial Efficacy
    • A study demonstrated that thiazole derivatives exhibit potent antimicrobial activity against Gram-positive and Gram-negative bacteria. The mechanism was attributed to disruption of bacterial cell membranes .
  • Research on Anticancer Mechanisms
    • Another research article focused on the anticancer effects of pyrrole derivatives, showing that they can induce apoptosis in cancer cells through mitochondrial pathways . This underscores the potential therapeutic applications of the compound.
  • Exploration of Anti-inflammatory Agents
    • A review highlighted the anti-inflammatory properties of thiazolidinone derivatives, suggesting that modifications to the core structure can enhance efficacy against inflammatory markers .

Mechanism of Action

The mechanism of action of 1-{3-[4-hydroxy-2-imino-3-(4-phenyl-1,3-thiazol-2-yl)-2,5-dihydro-1H-pyrrol-1-yl]propyl}pyrrolidin-2-one involves its interaction with specific molecular targets. The hydroxy-imino group can form hydrogen bonds with biological molecules, while the thiazole and pyrrolidine rings can interact with hydrophobic pockets in proteins. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .

Comparison with Similar Compounds

Table 1: Comparative Bioactivity of Selected Analogs

Compound ID Substituent Antimycobacterial Activity (MIC, μg/mL)
4a Unsubstituted aryl >64 (Inactive)
4b 4-Nitroaryl 8.3
4f 3-Nitroaryl 3.7
4g 2-Nitroaryl 0.4

Key Insight : The position of the nitro group significantly impacts potency, with ortho-substitution (4g) yielding the highest activity .

Functional Group Contributions

  • Thiazole vs. Imidazole : The 4-phenyl-1,3-thiazol-2-yl group in the target compound may enhance metabolic stability compared to imidazole-containing analogs (e.g., AC1MF5C6), which are prone to oxidative degradation .

Methodological Considerations in Similarity Analysis

Studies emphasize that structural similarity metrics (e.g., Tanimoto coefficients) must account for 3D pharmacophore alignment and electronic properties to predict biological activity accurately. For example:

  • Spectrofluorometry vs. Tensiometry : While both methods yield comparable critical micelle concentration (CMC) values for quaternary ammonium compounds (e.g., BAC-C12), spectrofluorometry is more sensitive to subtle electronic differences in heteroaromatic systems .

Biological Activity

1-{3-[4-hydroxy-2-imino-3-(4-phenyl-1,3-thiazol-2-yl)-2,5-dihydro-1H-pyrrol-1-yl]propyl}pyrrolidin-2-one is a complex organic compound with a molecular formula of C20H22N4O2S and a molecular weight of approximately 382.5 g/mol. Its unique structural features, including a pyrrolidin-2-one core and a thiazole ring, contribute to its potential biological activities, particularly in medicinal chemistry.

Structural Characteristics

The compound's structure consists of multiple pharmacophoric elements:

  • Pyrrolidinone Core : Implicated in various biological interactions.
  • Thiazole Ring : Known for its antimicrobial and anticancer properties.
  • Hydroxy-Imino Group : May enhance binding affinity to biological targets.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. The thiazole and pyrrolidine components are particularly relevant for their ability to inhibit microbial growth. For instance, derivatives containing similar structural motifs have shown effective activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli, with Minimum Inhibitory Concentration (MIC) values ranging from 3.12 to 12.5 μg/mL .

Anticancer Properties

The compound has also been studied for its potential anticancer effects. Its ability to interact with specific molecular targets suggests it may inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest. The presence of the thiazole ring is especially noted for its role in targeting cancer-related pathways.

Case Studies

Several studies have explored the biological activity of compounds structurally related to 1-{3-[4-hydroxy-2-imino-3-(4-phenyl-1,3-thiazol-2-yl)-2,5-dihydro-1H-pyrrol-1-yl]propyl}pyrrolidin-2-one:

  • Study on Antimicrobial Efficacy :
    • Objective : Evaluate the antimicrobial activity against resistant bacterial strains.
    • Results : Compounds showed promising results against multi-drug resistant strains with MIC values comparable to standard antibiotics like ciprofloxacin .
  • Anticancer Evaluation :
    • Objective : Investigate the cytotoxic effects on human cancer cell lines.
    • Results : Significant inhibition of cell growth was observed in breast and lung cancer cell lines, indicating potential as a chemotherapeutic agent .

The mechanism by which this compound exerts its biological effects involves interaction with specific enzymes or receptors within microbial cells or cancer cells. The structural components allow for:

  • Enzyme Inhibition : Thiazole and pyrrolidine rings can bind to active sites on enzymes, inhibiting their function.
  • Modulation of Signaling Pathways : The compound may interfere with signaling pathways crucial for cell survival and proliferation.

Synthesis and Optimization

The synthesis of 1-{3-[4-hydroxy-2-imino-3-(4-phenyl-1,3-thiazol-2-yl)-2,5-dihydro-1H-pyrrol-1-yl]propyl}pyrrolidin-2-one typically involves multi-step organic reactions, including:

  • Formation of the thiazole ring.
  • Construction of the pyrrole ring.
  • Attachment of functional groups to enhance biological activity.

Optimizing reaction conditions such as temperature and catalyst selection can lead to higher yields and purity, which are critical for subsequent biological testing .

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